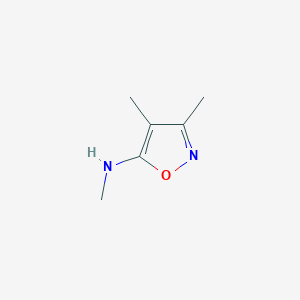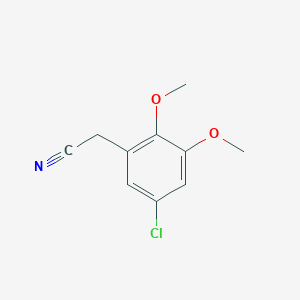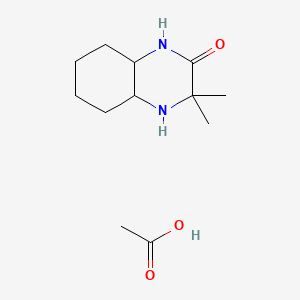
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 5-methylpyridin-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridin-2-yl ethan-1-ol.
Amination: The hydroxyl group of the ethan-1-ol is converted to an amino group through a series of reactions, often involving the use of reagents such as ammonia or amines.
Chirality Induction: The (2S) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
Crystallization: For purification and isolation of the final product.
Automated Synthesis: Using robotic systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Imines: Formed through oxidation of the amino group.
Secondary Amines: Resulting from reduction reactions.
Alkylated Derivatives: Produced through substitution reactions.
Applications De Recherche Scientifique
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride: Lacks the methyl group on the pyridine ring.
2-amino-2-(5-methylpyridin-2-yl)propan-1-ol dihydrochloride: Contains an additional methyl group on the ethan-1-ol backbone.
Uniqueness
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the 5-methylpyridin-2-yl substituent, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H14Cl2N2O |
|---|---|
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 |
Clé InChI |
KIBPMUAIGMDYGQ-XCUBXKJBSA-N |
SMILES isomérique |
CC1=CN=C(C=C1)[C@@H](CO)N.Cl.Cl |
SMILES canonique |
CC1=CN=C(C=C1)C(CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



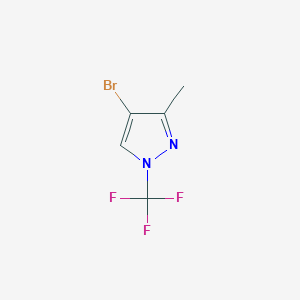
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

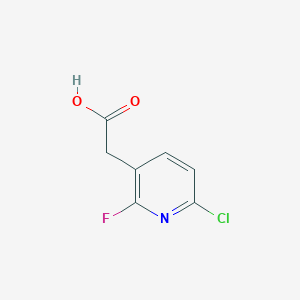

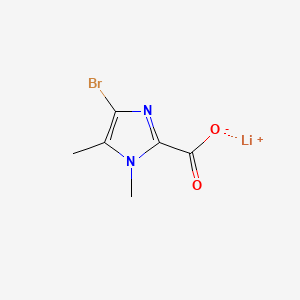
amine hydrochloride](/img/structure/B13485587.png)


